molecular formula C9H13NO4 B1608995 Salicylic acid monoethanolamine CAS No. 59866-70-5

Salicylic acid monoethanolamine

Cat. No.: B1608995
CAS No.: 59866-70-5
M. Wt: 199.2 g/mol
InChI Key: WGPVWXXJNUNBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylic acid monoethanolamine (SA-MEA) is a compound formed through the interaction of salicylic acid (SA) and monoethanolamine (MEA) . SA, a 2-hydroxybenzoic acid derivative, is renowned for its anti-inflammatory, keratolytic, and anti-acne properties . Monoethanolamine (2-aminoethanol) is a polar, hygroscopic amine-alcohol widely used in pharmaceuticals and cosmetics for its solubilizing and buffering capabilities . The combination of SA and MEA likely enhances solubility and bioavailability compared to free SA, making it suitable for topical formulations .

Properties

CAS No.

59866-70-5

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

IUPAC Name

2-aminoethanol;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.C2H7NO/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);4H,1-3H2

InChI Key

WGPVWXXJNUNBNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N

Other CAS No.

59866-70-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Key Functional Groups Structural Differences
Salicylic Acid (SA) -COOH (carboxylic acid), -OH (ortho) Baseline compound; no amine or ester groups .
SA-Monoethanolamine -COO⁻·MEA⁺ (salt) or ester linkage Incorporates MEA’s -NH2 and -OH groups .
Acetylsalicylic Acid -OCOCH3 (ester) at -OH position Acetylated form; lacks free -OH group .
Methyl Salicylate (MeSA) -COOCH3 (ester) Esterified SA; volatile with wintergreen odor .
Sodium Aminosalicylate -NH2 (amino) at para position, Na⁺ salt Sodium salt with amino substitution .

Key Observations :

  • Unlike MeSA (ester), SA-MEA may form ionic bonds (salt) or covalent linkages depending on synthesis .

Solubility and Thermodynamic Properties

Table 1: Solubility in Ethanol-Water Mixtures (298.15 K)
Compound Solubility (mol/L) Notes
Salicylic Acid 0.015–0.025 Lower solubility due to strong H-bonding .
Benzoic Acid ~0.035 Higher solubility than SA (no ortho -OH) .
SA-MEA (Predicted) >0.05 Enhanced solubility due to MEA’s polar groups .

Key Observations :

  • SA-MEA likely improves solubility via ionic interactions or amine-mediated solvation .

Pharmacological and Antioxidant Activities

Key Observations :

  • Copper salicylate complexes exhibit unique anti-cancer mechanisms, distinct from SA’s anti-inflammatory roles .
  • SA-MEA’s pharmacological profile remains underexplored but may leverage MEA’s penetration-enhancing properties .

Key Observations :

  • SA faces competition from alternative actives (e.g., glycolic acid) but remains irreplaceable in acne treatment .
  • SA-MEA’s regulatory pathway depends on safety data for MEA, which is classified as a skin sensitizer at high concentrations .

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